molecular formula C13H12N6OS2 B3016461 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2097920-76-6

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B3016461
CAS No.: 2097920-76-6
M. Wt: 332.4
InChI Key: DUKUVLYPUQTOPR-UHFFFAOYSA-N
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Description

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a heterocyclic compound that features both thiadiazole and benzothiadiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is known to play a crucial role in mood and anxiety disorders .

Mode of Action

The compound acts as a potent agonist and antagonist at the 5-HT1A receptors . This means it can both activate the receptor to mimic the effects of serotonin and block it to prevent serotonin from binding . The compound’s selective affinity for 5-HT1A receptors over alpha1 and dopamine (D2, D3, and D4) receptors suggests a specific interaction with these targets .

Biochemical Pathways

It is known that 5-ht1a receptors are involved in various neurological and biological processes, including anxiety, appetite, mood, sleep, and thermoregulation . Therefore, the compound’s interaction with these receptors could potentially affect these pathways.

Pharmacokinetics

It is suggested that the presence of the 1,2,4-triazole moiety in the compound structure can form hydrogen bonds with suitable targets, leading to improved pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with the 5-HT1A receptors. As an agonist, it could mimic the effects of serotonin, potentially leading to increased neuronal activity. As an antagonist, it could block the effects of serotonin, potentially leading to decreased neuronal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole typically involves the reaction of hydrazonoyl halides with various thiadiazole precursors. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.

    1,2,4-Triazole: Exhibits a broad spectrum of biological activities, including antifungal and anticancer properties.

    Benzothiazole: Used in the development of drugs for the treatment of various diseases, including cancer and bacterial infections.

Uniqueness

5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of thiadiazole and benzothiadiazole moieties, which may confer a broader range of biological activities compared to compounds containing only one of these structures. This dual functionality makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS2/c20-13(9-1-2-10-11(7-9)16-22-15-10)19-5-3-18(4-6-19)12-8-14-21-17-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKUVLYPUQTOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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